![molecular formula C12H10FNO3 B11876617 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885274-78-2](/img/structure/B11876617.png)
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester
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Overview
Description
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with ammonium acetate to form the oxazole ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a versatile building block in organic synthesis. Its oxazole ring structure allows for various chemical transformations, enabling the creation of more complex derivatives that can be tailored for specific applications in pharmaceuticals and materials science.
Table 1: Synthetic Applications
Application Area | Description |
---|---|
Pharmaceutical Synthesis | Used in the development of new drugs targeting specific biological pathways. |
Material Science | Functions as a precursor for novel materials with desired properties. |
Agrochemicals | Potential use in developing pesticides or herbicides due to its biological activity. |
Medicinal Chemistry
Potential Pharmacological Properties
The compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of oxazole compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Case Study: Anticancer Activity
Research has demonstrated that 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester and its derivatives can induce apoptosis in cancer cells. For instance, in vitro studies indicated that these compounds inhibited the proliferation of various cancer cell lines, such as breast and colon cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to target proteins.
Activity Type | Observed Effects |
---|---|
Anticancer | Induction of apoptosis in cancer cell lines (IC50 values ranging from 5-15 µM). |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Enzyme Inhibition | Potential inhibitor of dihydrofolate reductase (DHFR). |
Material Science
Development of Novel Materials
The compound's unique chemical structure allows it to be incorporated into new materials with specific properties. Research indicates that it can be used to create polymers or coatings that exhibit enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester
Comparison: Compared to its analogs, 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Biological Activity
2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H13FNO3
- CAS Number : 885274-58-8
The presence of a fluorine atom on the phenyl ring enhances lipophilicity , which can influence its pharmacokinetic properties and biological interactions. The oxazole ring is known for its diverse biological activities, making this compound a subject of interest for further research.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The mechanism of action may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It could interact with receptors to elicit biological responses, such as anti-inflammatory or anticancer effects.
Structure-Activity Relationships (SAR)
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research indicates that:
- Substituents on the phenyl ring significantly influence the compound's potency.
- Electron-donating groups (EDGs) tend to enhance activity, while electron-withdrawing groups (EWGs) can reduce it.
Biological Activities
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- For example, related oxazole derivatives have shown IC50 values in the low micromolar range against human colorectal cancer cells, indicating potential as anticancer agents .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Model/Cell Line | IC50 Value | Reference |
---|---|---|---|
Anticancer | Human colorectal DLD-1 cells | 270 nM | |
Anti-inflammatory | Various disease models | Not specified | |
Cytotoxicity | MCF-7 breast cancer cells | 0.65 µM |
Recent Research Insights
Recent investigations into related compounds have revealed promising results:
- A study found that modifications to the oxazole core can lead to enhanced anticancer activity through increased binding affinity to target receptors .
- Another research highlighted the importance of fluorine substitution in improving the lipophilicity and overall bioavailability of oxazole derivatives, further supporting the exploration of this compound .
Properties
CAS No. |
885274-78-2 |
---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI Key |
NGSHSERPKZUPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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